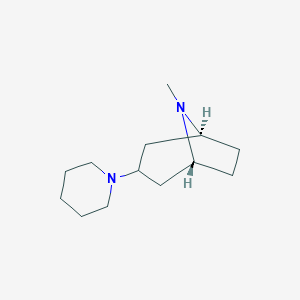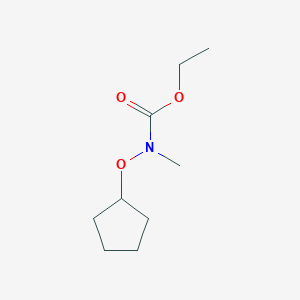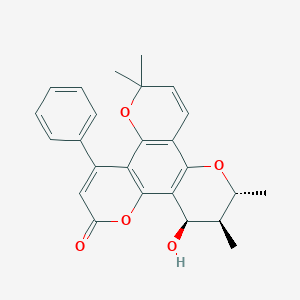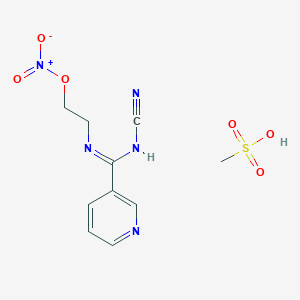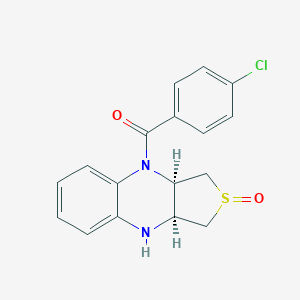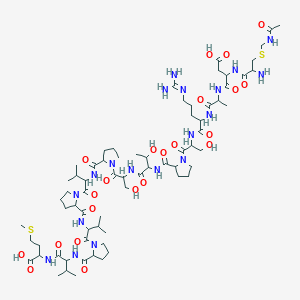
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH is a synthetic peptide that has been widely studied for its potential applications in scientific research. This peptide is composed of 19 amino acids and has been synthesized using solid-phase peptide synthesis.
Wissenschaftliche Forschungsanwendungen
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has been studied for its potential applications in a variety of scientific research areas, including neuroscience, immunology, and cancer research. This peptide has been shown to modulate the activity of ion channels, receptors, and enzymes in the nervous system, leading to changes in neuronal excitability, synaptic transmission, and plasticity. In addition, H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has been shown to activate immune cells and enhance their cytotoxic activity against cancer cells.
Wirkmechanismus
The mechanism of action of H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH is complex and involves interactions with multiple molecular targets. This peptide has been shown to bind to ion channels, receptors, and enzymes in the nervous system, leading to changes in their activity and downstream signaling pathways. In addition, H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has been shown to activate immune cells by binding to surface receptors and inducing intracellular signaling cascades.
Biochemical and Physiological Effects:
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has been shown to have a variety of biochemical and physiological effects, depending on the target and context of its action. In the nervous system, this peptide has been shown to modulate synaptic transmission, neuronal excitability, and plasticity. In the immune system, H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has been shown to activate immune cells and enhance their cytotoxic activity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this peptide may also have some limitations, such as its potential toxicity, low bioavailability, and limited tissue penetration.
Zukünftige Richtungen
There are many potential future directions for research on H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH. Some possible areas of investigation include the development of more potent and selective analogs of this peptide, the identification of novel molecular targets and signaling pathways, and the testing of this peptide in preclinical and clinical models of neurological and immunological disorders. In addition, further studies are needed to elucidate the mechanisms of action and biochemical and physiological effects of H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH.
Synthesemethoden
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH can be synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid support. The resulting peptide is then cleaved from the solid support and deprotected to yield the final product. The purity and yield of the peptide can be optimized by using different protecting groups, coupling reagents, and purification methods.
Eigenschaften
CAS-Nummer |
155773-75-4 |
|---|---|
Produktname |
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH |
Molekularformel |
C69H115N19O22S2 |
Molekulargewicht |
1626.9 g/mol |
IUPAC-Name |
3-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-[[1-[[1-[[1-[2-[[1-[[1-[2-[[1-[2-[[1-[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H115N19O22S2/c1-33(2)50(62(103)77-41(68(109)110)21-27-111-10)81-58(99)47-19-14-25-87(47)66(107)52(35(5)6)83-60(101)48-20-15-26-88(48)67(108)51(34(3)4)82-59(100)45-17-12-23-85(45)65(106)44(30-90)80-63(104)53(37(8)91)84-61(102)46-18-13-24-86(46)64(105)43(29-89)79-56(97)40(16-11-22-73-69(71)72)76-54(95)36(7)75-57(98)42(28-49(93)94)78-55(96)39(70)31-112-32-74-38(9)92/h33-37,39-48,50-53,89-91H,11-32,70H2,1-10H3,(H,74,92)(H,75,98)(H,76,95)(H,77,103)(H,78,96)(H,79,97)(H,80,104)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,93,94)(H,109,110)(H4,71,72,73) |
InChI-Schlüssel |
QWNLMQOHNMILPB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CSCNC(=O)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CSCNC(=O)C)N |
Sequenz |
XDARSPXSPVPVPVM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)
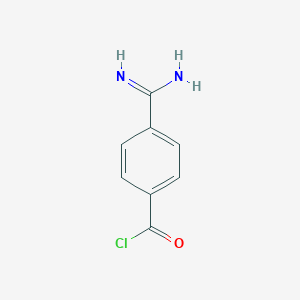
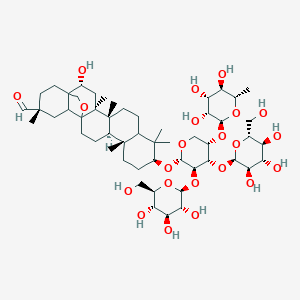
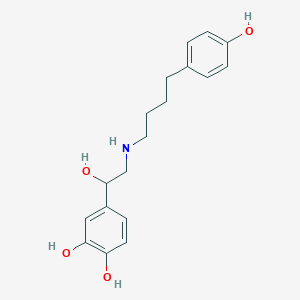

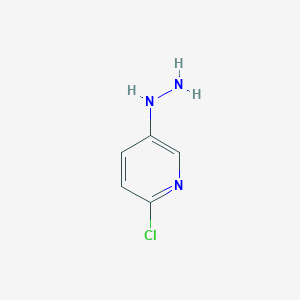
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

